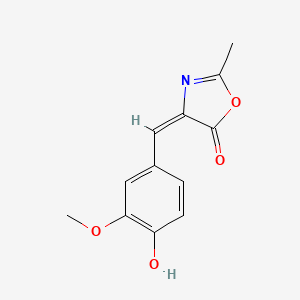
4-(4-Hydroxy-3-methoxybenzylidene)-2-methyloxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxy-3-methoxybenzylidene)-2-methyloxazol-5(4H)-one: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: (E)-N′-(4-hydroxy-3-methoxybenzylidene)-2-naphthohydrazide monohydrate
This compound belongs to the oxazolone family and contains a naphthohydrazide moiety. Its crystal structure has been studied, revealing its intriguing arrangement . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.
Métodos De Preparación
Synthetic Routes:
The synthesis of this compound involves the condensation of naphthohydrazide with vanillin. Here’s the procedure:
-
Reactants
- Naphthohydrazide (10 mmol)
- Vanillin (10 mmol)
-
Solvent
- Ethanol (15 mL)
-
Reaction Conditions
- Reflux for 4 hours
-
Yield
- Target compound obtained with a yield of 90%
Análisis De Reacciones Químicas
Reactions:
Condensation Reaction: The key step in the synthesis involves the condensation of naphthohydrazide and vanillin.
Recrystallization: The product is recrystallized in ethanol to obtain well-formed crystals.
Common Reagents and Conditions:
Reflux: Used for the condensation reaction.
Ethanol: Solvent for both the reaction and recrystallization.
Major Product:
The major product is the crystalline compound with the specified structure.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological systems.
Medicine: Potential therapeutic applications.
Industry: As a precursor in the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C12H11NO4 |
|---|---|
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
(4E)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO4/c1-7-13-9(12(15)17-7)5-8-3-4-10(14)11(6-8)16-2/h3-6,14H,1-2H3/b9-5+ |
Clave InChI |
FTJAHFZKFYWEDN-WEVVVXLNSA-N |
SMILES isomérico |
CC1=N/C(=C/C2=CC(=C(C=C2)O)OC)/C(=O)O1 |
SMILES canónico |
CC1=NC(=CC2=CC(=C(C=C2)O)OC)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


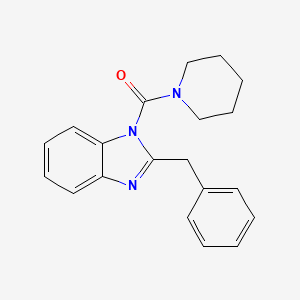

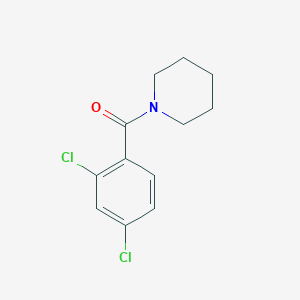

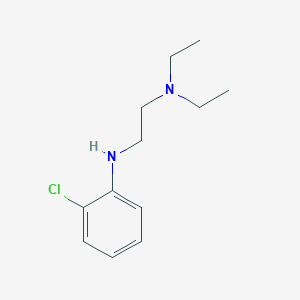
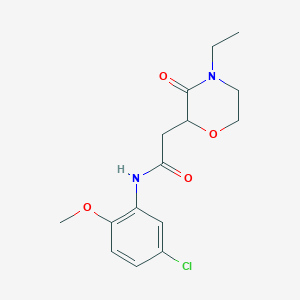

![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide](/img/structure/B12122284.png)
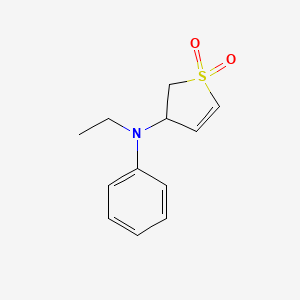
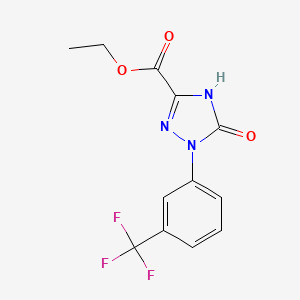
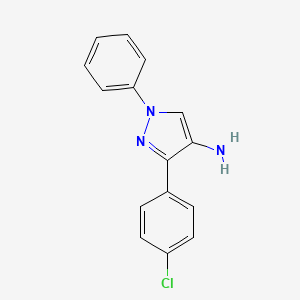
![2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12122308.png)
![Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12122310.png)
![3-(3,4-dimethylbenzenesulfonyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12122318.png)
